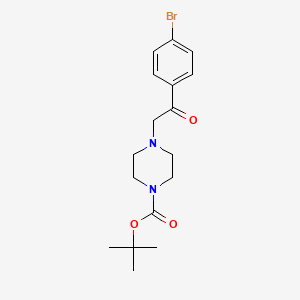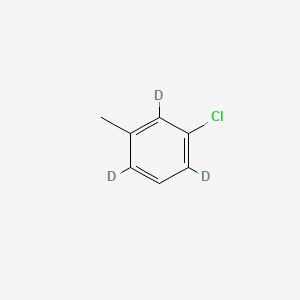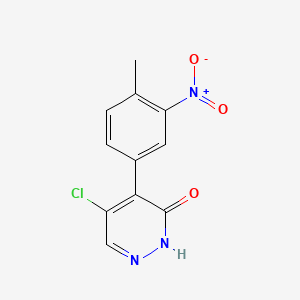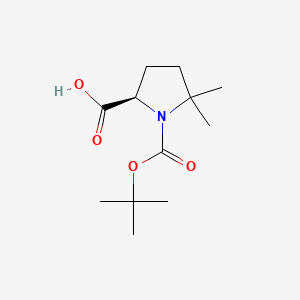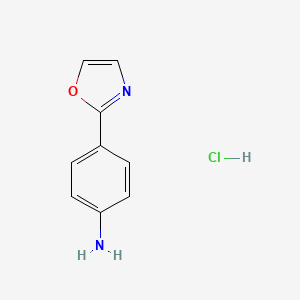
2-(4-Aminophenyl)oxazole, hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)oxazole hydrochloride, also known as 4-(1,3-oxazol-2-yl)aniline hydrochloride, is a chemical compound with the CAS Number: 1351659-13-6 . It has a molecular weight of 196.64 .
Synthesis Analysis
The synthesis of oxazoles, such as 2-(4-Aminophenyl)oxazole, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazole synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular formula of 2-(4-Aminophenyl)oxazole hydrochloride is C9H9ClN2O . The InChI key is ZFMGWSWHVWXLPN-UHFFFAOYSA-N .Chemical Reactions Analysis
Oxazoles play a major role in many important chemical reactions, both as intermediates and as final products . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .Physical And Chemical Properties Analysis
2-(4-Aminophenyl)oxazole hydrochloride has a molecular weight of 196.634. It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. The presence of hetero atoms or groupings imparts preferential specificities in their biological responses . Oxazoles and its derivatives are a part of a number of medicinal compounds .
- Antimicrobial activity : Oxazole derivatives have been found to exhibit antimicrobial activity .
- Anticancer activity : Some oxazole derivatives have shown potential as anticancer agents .
- Antitubercular activity : Oxazole derivatives have been used in the treatment of tuberculosis .
- Anti-inflammatory activity : Oxazole derivatives have been found to have anti-inflammatory properties .
- Antidiabetic activity : Some oxazole derivatives have been used in the treatment of diabetes .
- Antiobesity activity : Oxazole derivatives have been used in the treatment of obesity .
-
Fischer Oxazole Synthesis : The Fischer oxazole synthesis is a chemical synthesis of an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . This method was discovered by Emil Fischer in 1896 . The Fischer oxazole synthesis has also been useful in the synthesis of 2- (4-Bromophenyl)5-phenyloxazole starting with benzaldehyde cyanohydrin and 4-bromobenzaldehyde .
-
Metalation of Oxazoles : Metalation of oxazoles, including synthesis of oxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions are discussed and summarized .
-
Fischer Oxazole Synthesis : The Fischer oxazole synthesis is a chemical synthesis of an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid . This method was discovered by Emil Fischer in 1896 . The Fischer oxazole synthesis has also been useful in the synthesis of 2- (4-Bromophenyl)5-phenyloxazole starting with benzaldehyde cyanohydrin and 4-bromobenzaldehyde .
-
Metalation of Oxazoles : Metalation of oxazoles, including synthesis of oxazoles, metal-mediated deprotonations, metal-catalyzed cross-coupling reactions, and other miscellaneous reactions are discussed and summarized .
Direcciones Futuras
Oxazoles have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has vastly increased . This suggests a promising future direction for the study and application of 2-(4-Aminophenyl)oxazole hydrochloride.
Propiedades
IUPAC Name |
4-(1,3-oxazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWSWHVWXLPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)oxazole, hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

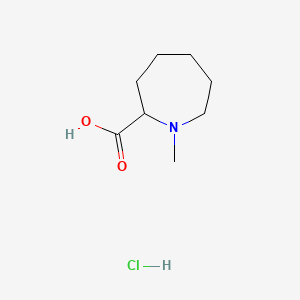
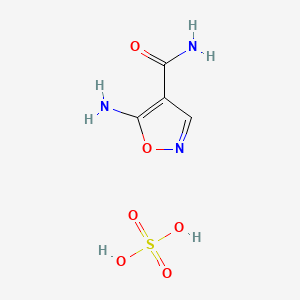
![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)

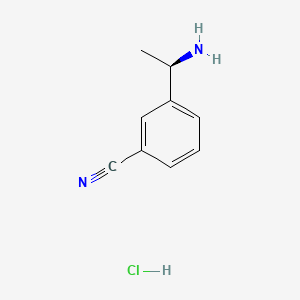
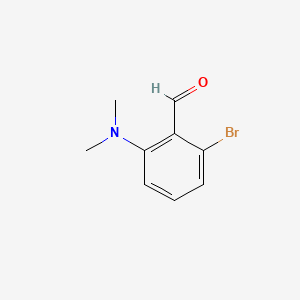
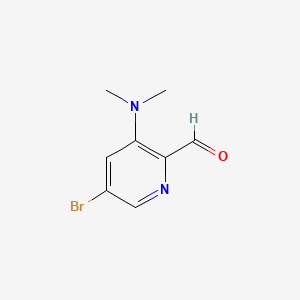
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)
